N-(1,3-benzodioxol-4-ylmethyl)-3,4-dihydro-2H-chromen-3-amine
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Overview
Description
N-(1,3-benzodioxol-4-ylmethyl)-3,4-dihydro-2H-chromen-3-amine is a complex organic compound that features a benzodioxole moiety and a chromen-3-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-4-ylmethyl)-3,4-dihydro-2H-chromen-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium and bases like cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-4-ylmethyl)-3,4-dihydro-2H-chromen-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1,3-benzodioxol-4-ylmethyl)-3,4-dihydro-2H-chromen-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-4-ylmethyl)-3,4-dihydro-2H-chromen-3-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular pathways. For instance, it has been shown to affect mitochondrial membrane potential and the mechanistic target of rapamycin (mTOR) pathway under glucose starvation conditions .
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: Known for its anticancer properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Evaluated for their anticancer activity.
Bendiocarb: A broad-spectrum insecticide with a similar benzodioxole structure.
Uniqueness
N-(1,3-benzodioxol-4-ylmethyl)-3,4-dihydro-2H-chromen-3-amine is unique due to its specific combination of the benzodioxole and chromen-3-amine moieties, which confer distinct chemical and biological properties. Its ability to modulate specific cellular pathways under certain conditions makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)-3,4-dihydro-2H-chromen-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-6-15-12(4-1)8-14(10-19-15)18-9-13-5-3-7-16-17(13)21-11-20-16/h1-7,14,18H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBFZWTWYZWFPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)NCC3=C4C(=CC=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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